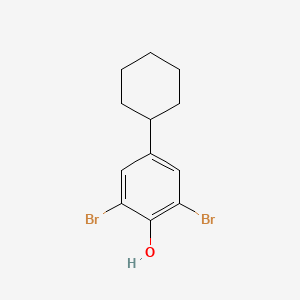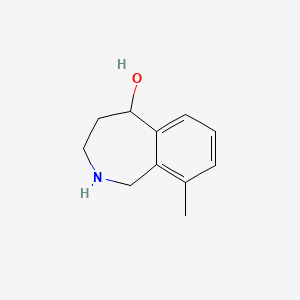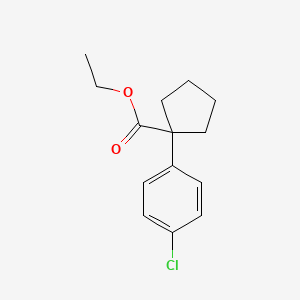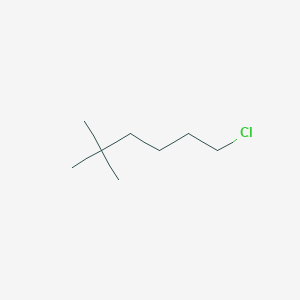![molecular formula C9H15NO2 B12097078 anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)
anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester (CAS No. 745836-32-2) is a chemical compound with the following molecular formula:
C16H21NO2
. It belongs to the class of bicyclic compounds and contains a seven-membered ring system. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.Vorbereitungsmethoden
The synthetic routes for anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester are not widely documented. industrial production methods likely involve esterification of the corresponding carboxylic acid with ethanol (ethyl ester formation). Unfortunately, specific reaction conditions and detailed protocols remain scarce in the literature.
Analyse Chemischer Reaktionen
Anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester may undergo various chemical reactions, including:
Ester Hydrolysis: Conversion back to the carboxylic acid by hydrolysis of the ester bond.
Reduction: Reduction of the carbonyl group (ester functionality) to the corresponding alcohol.
Substitution: Substitution reactions at the carboxylic acid or ester functional groups. Common reagents and conditions depend on the specific reaction type, but typical reagents include acids, bases, and reducing agents.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several scientific fields:
Chemistry: As a building block for more complex molecules due to its bicyclic structure.
Biology: Potential use in drug design or as a scaffold for bioactive compounds.
Medicine: Investigated for pharmacological properties (e.g., antimicrobial, anti-inflammatory).
Industry: May serve as a precursor in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The exact mechanism of action for anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester remains elusive. Researchers would need to explore its interactions with biological targets, metabolic pathways, and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are limited, we can highlight its uniqueness within the bicyclic family. Similar compounds include other azabicycloheptanes, but their specific structures and applications may differ.
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-7(8)10-5-6/h6-8,10H,2-5H2,1H3 |
InChI-Schlüssel |
KRURNZGDUICNNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C2CCC1NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)
![tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12097009.png)

![propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B12097038.png)
![6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097042.png)






